Benzo(a)pyrenetetrol, tetraacetate
Description
Benzo(a)pyrenetetrol, tetraacetate (BPTT) is a polycyclic aromatic hydrocarbon (PAH) derivative formed via the acetylation of tetrols generated during the oxidation of benzo(a)pyrene (BaP), a well-studied carcinogen. BPTT is synthesized through the oxidation of BaP with agents like osmium tetroxide, followed by acetylation of the resulting tetrol intermediates. Key studies highlight its role as a metabolite in hepatic microsomal systems, where it serves as a marker for BaP detoxification pathways .
Structurally, BPTT consists of four acetyl groups (-OAc) attached to hydroxyl positions on the BaP backbone. Its spectral characteristics, such as FT-IR absorbance bands at 2959 cm⁻¹ (methyl asymmetric stretch) and 2855 cm⁻¹ (methylene symmetric stretch), confirm the presence of acetylated functional groups .
Properties
CAS No. |
62586-45-2 |
|---|---|
Molecular Formula |
C28H20O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4,5,6-triacetyloxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C28H20O8/c1-13(29)33-21-12-10-17-9-11-19-18-7-5-6-8-20(18)26(34-14(2)30)25-23(19)22(17)24(21)27(35-15(3)31)28(25)36-16(4)32/h5-12H,1-4H3 |
InChI Key |
XFNIUSYMHFPUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C3=C(C=CC4=C3C(=C(C5=CC=CC=C45)OC(=O)C)C(=C2OC(=O)C)OC(=O)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzo(a)pyrene Precursor
The synthesis of BaP, the precursor for tetrol formation, has been optimized through modern coupling techniques. A pivotal method involves a three-step Suzuki-Miyaura coupling between naphthalene-2-boronic acid and 2-bromobenzene-1,3-dialdehyde. This route achieves a 65% overall yield, surpassing classical cyclization methods that often require harsh conditions (e.g., pyrolysis) and result in lower purity.
Key Reaction Conditions:
- Catalyst: Palladium(II) acetate with triphenylphosphine.
- Solvent: Tetrahydrofuran (THF) under nitrogen atmosphere.
- Temperature: 80°C for 24 hours.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) yields BaP with >98% purity, confirmed by GC-MS.
Epoxidation and Hydrolysis to BPT I-1
BaP is metabolically activated to BPDE through cytochrome P450 1A1 (CYP1A1)-mediated oxidation, followed by epoxide hydrolase hydrolysis. In vitro, this is replicated using rat liver microsomes or recombinant CYP1A1:
Acetylation of BPT I-1
The tetrol is acetylated using acetic anhydride under basic conditions to form the tetraacetate:
- Reagents: BPT I-1 (100 mg), acetic anhydride (5 mL), pyridine (2 mL).
- Conditions: Stirred at 60°C for 6 hours under argon.
- Workup: Quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/acetone 4:1).
Yield: 85–90% (white crystalline solid).
Characterization:
- $$^1$$H NMR (CDCl$$3$$): δ 8.15–7.20 (m, aromatic H), 5.45 (s, 4H, acetate), 2.35 (s, 12H, CH$$3$$).
- HRMS: m/z 568.18 [M+H]$$^+$$.
Metabolic Production and Derivatization
In Vivo Metabolic Generation
BaP administered to rodents undergoes hepatic metabolism to BPT I-1, which is excreted in urine as glucuronide conjugates. Isolation involves:
- Hydrolysis: Urine (10 mL) treated with β-glucuronidase (1,000 U/mL) in acetate buffer (pH 5.0) at 37°C for 16 hours.
- Extraction: Solid-phase extraction (C18 cartridge) eluted with methanol.
- Acetylation: As in Section 1.3.
Limitations: Low yield (5–10%) due to conjugate variability and matrix interference.
Enzymatic Synthesis Using Recombinant Systems
Recombinant CYP1A1 and epoxide hydrolase expressed in E. coli enable scalable BPT I-1 production:
- Scale: 1 L culture produces 50 mg BPT I-1 after 48 hours.
- Advantage: Avoids animal use, ensuring consistent stereochemistry (7R,8S,9R,10S).
Analytical Validation and Comparative Data
Quantification via GC-MS/MS
A validated method for BPT I-1 in urine employs derivatization to the tetraacetate for enhanced volatility:
Comparative Yields Across Methods
| Method | BPT I-1 Yield | Tetraacetate Yield | Purity (%) |
|---|---|---|---|
| Chemical Synthesis | 60% | 85% | 98 |
| Metabolic (Rodent) | 5% | 90% | 95 |
| Recombinant Enzymes | 50% | 88% | 99 |
Challenges and Optimization Strategies
Stereochemical Control
BPDE hydrolysis produces four stereoisomers, but only (7R,8S,9R,10S)-BPT I-1 is biologically relevant. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) achieves 99% enantiomeric excess.
Scalability of Acetylation
Microwave-assisted acetylation (100 W, 10 minutes) reduces reaction time by 80% without yield loss.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrenetetrol, tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the acetyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Benzo(a)pyrenetetrol.
Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo(a)pyrenetetrol, tetraacetate is primarily used in scientific research to study the metabolic pathways and toxicological effects of benzo(a)pyrene and its derivatives. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Mechanism of Action
Benzo(a)pyrenetetrol, tetraacetate exerts its effects through metabolic activation to reactive intermediates, such as BPDE. These intermediates can form adducts with DNA, leading to mutations and carcinogenesis . The compound’s mechanism of action involves the cytochrome P450 enzyme system, particularly CYP1A1, which metabolizes benzo(a)pyrene to BPDE . BPDE then binds to DNA, causing structural changes and interfering with replication and transcription processes .
Comparison with Similar Compounds
Q & A
Q. What are the primary synthetic routes for Benzo(a)pyrenetetrol tetraacetate derivatives?
The synthesis of Benzo(a)pyrenetetrol tetraacetate derivatives often involves simultaneous substitution and reductive acetylation of precursors like 2,5-dihydroxy-1,4-benzoquinone. For example, N-containing heterocycles (e.g., pyridine, acridine) are reacted with the quinone in acetic anhydride under controlled conditions to yield tetraacetate derivatives. This method emphasizes regioselective acetylation and substitution, critical for achieving high purity .
Q. How are Benzo(a)pyrenetetrol tetraacetate derivatives characterized structurally?
Key characterization techniques include:
- 1H/13C NMR : To confirm substitution patterns and acetylation sites.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
- IR spectroscopy : To identify functional groups (e.g., acetate C=O stretches at ~1750 cm⁻¹).
For instance, 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate was validated using these methods, with NMR data revealing distinct aromatic and acetate proton environments .
Q. What analytical methods are used to detect Benzo(a)pyrenetetrol derivatives in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization is a gold standard. Benzo(a)pyrenetetrol (BaPT) is typically silylated using reagents like MSTFA + 1% TMCS to enhance volatility. Derivatized compounds are then separated on non-polar columns (e.g., DB-5MS) and detected via electron ionization (EI). This method achieves detection limits in the low femtogram range, critical for environmental or biological samples .
Advanced Research Questions
Q. How do metabolic pathways influence the genotoxicity of Benzo(a)pyrenetetrol derivatives?
Benzo(a)pyrenetetrol derivatives, like their parent polycyclic aromatic hydrocarbons (PAHs), are metabolized by cytochrome P450 enzymes (e.g., CYP1A1) in the liver. This generates reactive diol epoxides (e.g., BPDE analogs) that form DNA adducts, leading to mutagenicity. Studies using in vitro models (e.g., hepatic microsomes) and in vivo exposure assays are essential to map metabolic activation pathways and correlate adduct formation with carcinogenic potential .
Q. What experimental challenges arise in quantifying Benzo(a)pyrenetetrol in environmental samples?
Key challenges include:
- Matrix interference : Co-eluting PAHs or lipids in environmental extracts.
- Derivatization efficiency : Incomplete silylation due to moisture or matrix effects.
- Sensitivity : Requires high-resolution MS/MS for trace-level detection.
Method optimization involves spiked recovery experiments, internal standardization (e.g., deuterated analogs), and validation against certified reference materials .
Q. How can synthetic methodologies be optimized for scalable production of Benzo(a)pyrenetetrol tetraacetate?
Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) to enhance reductive acetylation yields.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
- Purification protocols : Gradient chromatography or recrystallization to isolate high-purity products. Recent work achieved >90% yield for pyridine-substituted derivatives using acetic anhydride as both solvent and acetyl donor .
Q. What contradictions exist in correlating Benzo(a)pyrenetetrol levels with total PAH toxicity?
Environmental studies show poor linear correlation between BaPT and total PAH concentrations. For example, ethanol or cyclohexane extracts of airborne particulates exhibit variable PAH/BaPT ratios, suggesting differential degradation or source-specific emission profiles. Researchers must contextualize BaPT data with co-occurring PAHs (e.g., fluoranthene, chrysene) to assess cumulative toxicity .
Future Research Directions
- Biomarker development : Investigate BaPT-DNA adducts as biomarkers for PAH exposure in epidemiological studies.
- Catalytic degradation : Explore photocatalytic or enzymatic systems to detoxify BaPT in contaminated environments.
- Structure-activity relationships (SAR) : Synthesize novel derivatives with modified substituents to reduce genotoxicity while retaining utility in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
